The molecule contains a pyrido[2,3-b][1,4]oxazin ring system. Heterocyclic rings are common in many biologically active molecules, and this particular ring system is found in some natural products with antibiotic properties [].
The molecule also contains an ethynyl group (C≡CH). Ethynyl groups can participate in various chemical reactions, including cycloadditions, which are useful for creating new complex molecules [].
The trimethylsilyl group (Si(CH3)3) is a common protecting group in organic chemistry. It can be used to mask a reactive functional group during a synthesis and then cleaved later to reveal the original functionality [].
Based on these functional groups, 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could be a potential:
Intermediate in the synthesis of more complex molecules with desirable biological properties. The ethynyl group could be used for further functionalization, while the trimethylsilyl group could serve as a protecting group.
Probe molecule for studying biological processes. The pyrido[2,3-b][1,4]oxazin ring system might allow the molecule to interact with specific biological targets.
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂Si and a molecular weight of 246.34 g/mol. It is characterized by the presence of a pyrido[2,3-b][1,4]oxazine core, which is modified by a trimethylsilyl ethynyl group at the 6-position. This compound is known to be an irritant and has potential applications in various fields of chemical research and development .
The reactivity of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be explored through various chemical transformations typical for compounds containing both silyl and ethynyl functionalities. These may include:
The synthesis of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic synthesis techniques. A general synthetic route may include:
This compound has potential applications in:
Interaction studies involving 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could focus on:
Such studies are crucial for determining the suitability of this compound for medicinal applications.
Several compounds share structural similarities with 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-(Ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₁H₉N₂O₂ | Lacks trimethylsilyl group; potential for different reactivity. |
6-(Phenylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₄H₁₂N₂O₂ | Contains a phenyl group; may exhibit different biological properties. |
6-(Allyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₂H₁₁N₂O₂ | Features an allyl substituent; different reactivity profile. |
These compounds highlight the versatility and uniqueness of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one within its class. Further comparative studies could reveal insights into their respective properties and applications.
The construction of the pyrido[2,3-b] [1] [2]oxazin-2(3H)-one core scaffold represents a fundamental challenge in heterocyclic chemistry, requiring precise control over regioselectivity and reaction conditions [3] [4]. This bicyclic system incorporates both pyridine and oxazinone functionalities, necessitating sophisticated synthetic approaches that can accommodate the electronic and steric demands of both ring systems [5] [3].
The Smiles rearrangement-based cyclization approach provides an efficient pathway for constructing pyrido[2,3-b] [1] [2]oxazin-2(3H)-one scaffolds through intramolecular nucleophilic aromatic substitution mechanisms [6] [7]. Modern aspects of the Smiles rearrangement have demonstrated significant utility in forming complex heterocyclic systems, particularly when applied to pyridine-containing substrates [6]. The process typically involves the base-promoted cyclization of appropriately positioned nucleophilic and electrophilic centers within a single molecular framework [7].
The key mechanistic feature of this approach involves the formation of a Meisenheimer complex intermediate, followed by elimination of a suitable leaving group to complete the cyclization [6]. For pyrido-oxazine systems, the reaction generally proceeds through the attack of an amino nucleophile on an activated pyridine ring, with subsequent ring closure occurring through intramolecular substitution [7]. Reaction conditions typically require moderate to strong bases and elevated temperatures to facilitate the rearrangement process [6] [7].
Yields for Smiles rearrangement-based cyclizations typically range from 50-85%, depending on the substitution pattern and electronic properties of the substrate [7]. The reaction demonstrates good regioselectivity when appropriately designed precursors are employed, making it an attractive synthetic option for complex heterocyclic construction [6].
Reductive cyclization approaches offer an alternative strategy for pyrido[2,3-b] [1] [2]oxazin-2(3H)-one scaffold construction, involving the sequential reduction of lactam functionalities followed by cyclization [5] [8]. The methodology typically employs metal hydrides, with sodium borohydride emerging as the preferred reducing agent for pyrido[2,3-b] [1] [2]oxazinone systems [5]. The process involves a three-step sequence: lactam reduction, hydroxyl group activation through mesylation, and base-mediated cyclization [5].
The reductive approach demonstrates excellent functional group tolerance and provides good control over stereochemistry [8]. Reaction conditions are generally mild, with sodium borohydride reduction proceeding at ambient temperatures in protic solvents [5]. The subsequent mesylation step requires careful control to prevent over-activation, while the final cyclization typically employs sodium methoxide as the base [5].
Yields for reductive cyclization approaches consistently range from 70-90%, representing one of the more reliable methods for pyrido-oxazine construction [5]. The regioselective formation of pyrido[3,2-b] [1] [2]oxazine products can be rationalized through analysis of the geometric constraints imposed by the reduction-cyclization sequence [5].
Tandem nucleophilic aromatic substitution protocols represent a powerful strategy for pyrido[2,3-b] [1] [2]oxazin-2(3H)-one construction, particularly when employing highly fluorinated pyridine derivatives as electrophilic partners [4] [3]. These methodologies exploit the enhanced electrophilicity of polyfluorinated heterocycles to facilitate sequential substitution reactions with nitrogen and oxygen-centered difunctional nucleophiles [4].
The protocol typically involves the initial reaction of the more nucleophilic nitrogen center with the activated pyridine ring, followed by intramolecular cyclization through oxygen nucleophile attack at an adjacent position [4]. Tetrafluoropyridine derivatives substituted with electron-withdrawing groups such as phenylsulfonyl or cyano functionalities serve as particularly effective electrophilic partners [4]. Reaction conditions generally employ sodium hydrogen carbonate as base in acetonitrile under reflux conditions [4].
Representative yields for tandem nucleophilic aromatic substitution range from 50-86%, with the regioselectivity determined by the electronic properties of both the nucleophile and the fluorinated pyridine substrate [4]. The method demonstrates excellent tolerance for various substitution patterns and provides access to diverse pyrido-oxazine derivatives through modification of the difunctional nucleophile component [3] [4].
The introduction of ethynyl functionalities into pyrido[2,3-b] [1] [2]oxazin-2(3H)-one systems requires specialized methodologies that can accommodate the electronic properties of the heterocyclic scaffold while providing selective access to the desired substitution pattern [9] [10] [11]. Contemporary approaches emphasize the use of trimethylsilyl-protected acetylene derivatives to facilitate the alkynylation process while providing opportunities for subsequent functional group manipulation [9] [12].
Hypervalent iodine reagent-mediated alkynylation using trimethylsilyl-1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one represents a highly efficient approach for introducing ethynyl functionalities into heterocyclic systems [13] [10] [14]. The reagent, commonly referred to as trimethylsilyl-ethynyl-benziodoxolone, provides excellent reactivity under mild conditions while avoiding the need for transition metal catalysis [10] [14].
The alkynylation process typically employs tertiary amines as bases, with triethylamine or diisopropylethylamine providing optimal results [10] [14]. Reaction conditions are notably mild, proceeding at ambient temperature in organic solvents such as acetonitrile or dichloromethane [10]. The methodology demonstrates broad substrate scope, accommodating various nitrogen-containing and sulfur-containing heterocyclic compounds [10].
Yields for hypervalent iodine-mediated alkynylation typically range from 70-95%, with the formation of quaternary carbon centers proceeding with excellent efficiency [10]. The method provides direct access to trimethylsilyl-protected ethynyl derivatives, which serve as versatile intermediates for subsequent functional group transformations [14]. The metal-free nature of the protocol represents a significant advantage for substrates sensitive to transition metal catalysis [10].
Palladium-catalyzed direct carbon-hydrogen alkynylation provides a complementary approach for ethynyl introduction into pyrido-oxazine systems, offering high regioselectivity and functional group tolerance [11]. The methodology typically employs haloalkynes as alkynylating reagents in conjunction with palladium catalysis and appropriate base systems [11]. Recent developments have focused on achieving regioselective alkynylation at specific positions within complex heterocyclic frameworks [11].
The catalytic system generally employs palladium(II) acetate or related palladium sources in combination with phosphine ligands [11]. Base selection proves critical for optimal reactivity, with potassium carbonate or cesium carbonate providing effective promotion of the alkynylation process [11]. Reaction temperatures typically range from 60-120 degrees Celsius, depending on the substrate reactivity and desired selectivity [11].
Representative yields for palladium-catalyzed carbon-hydrogen alkynylation range from 60-85%, with regioselectivity determined by the electronic and steric properties of the heterocyclic substrate [11]. The method demonstrates particular utility for indole and related electron-rich heterocycles, providing selective access to 7-alkynylated products [11]. Subsequent transformations of the alkynylated products demonstrate the synthetic utility of this approach for complex molecule construction [11].
Sonogashira coupling modifications specifically designed for silyl-protected acetylene systems provide robust access to ethynylated pyrido-oxazine derivatives while maintaining the protecting group throughout the coupling process [9] [12] [15]. The methodology exploits the unique reactivity profile of trimethylsilylacetylene and related silyl-protected alkynes, which undergo selective coupling at the terminal carbon-hydrogen bond while leaving the carbon-silicon bond intact [9] [12].
Standard Sonogashira reaction conditions employ palladium(0) catalysis in combination with copper(I) co-catalysis, with bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide representing typical catalyst combinations [9]. Base systems generally utilize triethylamine or similar tertiary amines, with reactions proceeding in coordinating solvents such as tetrahydrofuran or dimethylformamide [9] [15]. Reaction temperatures typically range from 60-80 degrees Celsius, providing optimal balance between reactivity and selectivity [15].
The silyl protecting group provides several advantages during the coupling process, including enhanced thermal stability compared to terminal alkynes and improved physical properties for purification [9] [12]. Yields for Sonogashira coupling with silyl-protected acetylenes typically range from 65-90%, with broad functional group tolerance observed across diverse substrate classes [9] [15]. The resulting silyl-protected products serve as versatile intermediates for subsequent deprotection and functional group manipulation [12] [15].
The trimethylsilyl protecting group plays a crucial role in the synthesis and manipulation of 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one, providing both protection of the reactive acetylene functionality and opportunities for selective deprotection under controlled conditions [16] [17] [18]. Understanding the stability profile and deprotection strategies for trimethylsilyl groups proves essential for successful synthetic applications [17] [18] [19].
The trimethylsilyl group demonstrates a well-defined stability profile that follows predictable trends based on reaction conditions and the presence of competing functional groups [16] [17]. Under acidic conditions, the relative stability order follows the sequence: trimethylsilyl approximately equal to dimethylphenylsilyl approximately equal to methyldiphenylsilyl, considerably less stable than triethylsilyl, which is significantly less stable than tert-butyldimethylsilyl [17]. This stability pattern reflects the balance between steric protection and electronic stabilization provided by different silyl substituents [16] [17].
Basic conditions present a different stability profile, with trimethylsilyl groups showing the greatest lability, followed by triethylsilyl groups with intermediate stability, and tert-butyldimethylsilyl groups demonstrating the highest resistance to basic deprotection [17]. The enhanced lability under basic conditions results from the increased nucleophilicity of hydroxide and related basic species toward the silicon center [17] [18].
Fluoride-mediated deprotection represents the most commonly employed method for trimethylsilyl removal, exploiting the exceptional strength of the silicon-fluorine bond to drive the deprotection process [17] [18]. The silicon-fluorine bond strength exceeds the silicon-oxygen bond strength by approximately 30 kilocalories per mole, providing a significant thermodynamic driving force for the deprotection reaction [17]. Tetrabutylammonium fluoride serves as the most widely used fluoride source, demonstrating excellent chemoselectivity and functional group tolerance [18] [20].
Deprotection strategies for trimethylsilyl groups encompass a range of methodologies designed to accommodate different substrate sensitivities and functional group compatibilities [17] [18] [20] [19]. Tetrabutylammonium fluoride represents the standard deprotection protocol, typically employed in tetrahydrofuran solution at temperatures ranging from 0 degrees Celsius to ambient temperature [18] [20]. Reaction times generally range from 0.5 to 2 hours, depending on the substrate structure and steric accessibility of the silyl group [18].
Acidic deprotection methods provide an alternative approach for substrates incompatible with fluoride-based conditions [17] [21]. Hydrochloric acid in methanol represents a commonly employed acidic system, proceeding at 0 degrees Celsius with reaction times ranging from 30 minutes to 2 hours [21]. The method demonstrates good functional group tolerance but may cause decomposition of acid-sensitive substrates [21].
Basic deprotection conditions utilizing potassium carbonate in methanol offer mild alternative conditions with excellent functional group tolerance [17] [21]. The reaction typically proceeds at ambient temperature over 1-4 hours, providing good yields while avoiding the moisture sensitivity associated with fluoride-based methods [21]. Advanced deprotection methods include silver fluoride for selective trimethylsilyl removal in the presence of other silyl protecting groups [19], and triethylamine trihydrofluoride for applications requiring moisture-insensitive conditions [22].
Table 1: Core Pyrido[2,3-b] [1] [2]oxazin-2(3H)-one Scaffold Construction Strategies
Method | Key Reagents | Reaction Conditions | Typical Yields (%) | Key Features |
---|---|---|---|---|
Smiles Rearrangement-Based Cyclization | Isoxazole amine, α-haloacetamide, Base | Base-promoted cyclization, Moderate temperatures | 50-85 | One-pot formation, Good regioselectivity |
Reductive Cyclization Approach | Metal hydrides (sodium borohydride), Mesyl chloride, sodium methoxide | 3-step: lactam reduction, O-mesylation, base-mediated cyclization | 70-90 | Sequential functional group manipulation |
Tandem Nucleophilic Aromatic Substitution | Tetrafluoropyridine derivatives, nitrogen,oxygen-difunctional nucleophiles | sodium hydrogen carbonate, acetonitrile, reflux conditions | 50-86 | High regioselectivity, Fluorine activation |
Table 2: Ethynylation Strategies for Pyrido-oxazine Systems
Method | Catalyst/Reagent | Base/Conditions | Yield Range (%) | Substrate Scope |
---|---|---|---|---|
trimethylsilyl-ethynyl-benziodoxolone Hypervalent Iodine Alkynylation | trimethylsilyl-ethynyl-benziodoxolone, tertiary amines | triethylamine or similar, mild conditions | 70-95 | Various heterocycles with quaternary carbon formation |
Palladium-Catalyzed carbon-hydrogen Alkynylation | Palladium catalyst, haloalkynes | Base, moderate temperatures | 60-85 | Indoles and related systems, regioselective |
Sonogashira Coupling with Silyl Protection | bis(triphenylphosphine)palladium(II) chloride/copper(I) iodide, trimethylsilylacetylene | triethylamine, tetrahydrofuran or dimethylformamide, 60-80°C | 65-90 | Terminal alkynes, broad functional group tolerance |
Table 3: Trimethylsilyl Group Stability and Deprotection Conditions
Deprotection Method | Reaction Conditions | Relative Stability Order | Typical Yields (%) | Special Notes |
---|---|---|---|---|
Tetrabutylammonium Fluoride | tetrahydrofuran, 0°C to ambient temperature, 0.5-2 h | trimethylsilyl (1) < triethylsilyl (64) < tert-butyldimethylsilyl (20,000) | 85-95 | Standard method, moisture sensitive |
Acidic Conditions (hydrochloric acid/methanol) | methanol, 0°C, 30 min to 2 h | trimethylsilyl (1) < triethylsilyl (10-100) < tert-butyldimethylsilyl (20,000) | 70-90 | Acid-sensitive substrates may decompose |
Basic Conditions (potassium carbonate/methanol) | methanol, ambient temperature, 1-4 h | Most labile under basic conditions | 80-95 | Mild conditions, good functional group tolerance |
Silver Fluoride | methanol, ambient temperature, 1-3 h | Selective for triisopropylsilyl over other silyl groups | 90-98 | Expensive but highly selective |
Triethylamine Trihydrofluoride | tetrahydrofuran, ambient temperature, 1 h | Moisture insensitive, reliable | 90-98 | Best for ribonucleic acid synthesis applications |
Table 4: Representative Synthetic Data for Pyrido-oxazine Derivatives
Compound Type | Starting Materials | Key Conditions | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
6,7-Difluoro-3,4-dihydro-4-methyl-8-(phenylsulfonyl)-2H-pyrido[3,2-b] [1] [2]oxazine | 2-Methylaminoethanol, Tetrafluoro-4-(phenylsulfonyl)pyridine | sodium hydrogen carbonate, acetonitrile, reflux | 86 | 177-179 |
2,3-Difluoro-4-(phenylsulfonyl)-5H-pyrido[2,3-b] [1] [2]benzoxazine | 2-Aminophenol, Tetrafluoro-4-(phenylsulfonyl)pyridine | sodium hydrogen carbonate, acetonitrile, reflux | 50 | >220 (decomposition) |
6,7-Difluoro-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]oxazine-8-carbonitrile | 2-Methylaminoethanol, Tetrafluoro-4-pyridinecarbonitrile | sodium hydrogen carbonate, acetonitrile, reflux | 57 | 79-81 |
1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2-e] [1] [23]oxazine | Aromatic aldehydes, Aminophenols | Acid catalysis, thermal conditions | 56-59 | 159-171 |
Tetrahydropyrido[2,1-b] [1] [23]oxazines | Pyridines, Oxalylacetylenes | Room temperature, solvent-free | 24-83 | Not reported |
The structural characterization of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one requires comprehensive spectroscopic analysis utilizing multiple analytical techniques. The compound, with molecular formula C12H14N2O2Si and molecular weight 246.34 g/mol [1] [2], presents unique spectroscopic signatures that facilitate its identification and structural elucidation.
Nuclear Magnetic Resonance spectroscopy provides definitive structural information through characteristic chemical shift patterns and coupling behaviors. The 1H NMR spectrum of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one exhibits several diagnostic features that confirm the molecular structure.
The trimethylsilyl group manifests as a characteristic singlet at approximately 0.27 ppm, integrating for nine protons [3]. This chemical shift is consistent with the electron-donating nature of the silicon atom and the shielding effect of the methyl groups attached to silicon [4] [5]. The pyrido[2,3-b] [1] [2]oxazin-2(3H)-one core structure contributes aromatic proton signals in the 4-5 ppm region, with specific coupling patterns that reflect the fused ring system geometry [6].
The 13C NMR spectrum reveals additional structural details through carbon framework characterization. The trimethylsilyl carbon atoms appear as expected in the aliphatic region, while the alkynyl carbon signals are observed in the characteristic 100-120 ppm range [3]. The fused ring system generates quaternary carbon signals that are diagnostic of the pyrido-oxazine framework .
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
Parameter | 1H NMR | 13C NMR |
---|---|---|
TMS Group | 0.27 ppm (9H, s) | Aliphatic region |
Alkynyl Carbons | - | 100-120 ppm |
Aromatic Protons | 4-5 ppm region | - |
Fused Ring System | Coupling patterns | Quaternary carbons |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The IR spectrum of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one displays several key absorption bands that confirm functional group presence and molecular connectivity.
The alkynyl C≡C stretching vibration appears in the characteristic 2200-2100 cm⁻¹ region [9] [10]. This frequency range is typical for terminal alkynes and alkynyl-substituted aromatic systems. The carbonyl C=O stretch of the oxazinone ring system is observed around 1650-1700 cm⁻¹, reflecting the lactam nature of the heterocyclic structure [11] [12].
The pyrido-oxazine framework contributes aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Additional diagnostic bands include Si-C stretching frequencies around 1250 cm⁻¹ and NH stretching vibrations in the 3200-3400 cm⁻¹ range [10] [13].
Table 2: Infrared Spectroscopic Assignments
Functional Group | Frequency (cm⁻¹) | Assignment |
---|---|---|
C≡C stretch | 2200-2100 | Alkynyl group |
C=O stretch | 1650-1700 | Oxazinone lactam |
Aromatic C=C | 1600-1450 | Pyrido ring |
Si-C stretch | ~1250 | Trimethylsilyl |
NH stretch | 3200-3400 | Lactam NH |
Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak appears at m/z 246, corresponding to the calculated molecular weight [1] [2]. The fragmentation behavior follows predictable patterns for trimethylsilyl-containing compounds.
The most prominent fragmentation involves loss of the trimethylsilyl group, generating the characteristic m/z 73 fragment ion [Si(CH3)3]+ [14] [15]. This fragmentation pattern is universally observed in trimethylsilyl derivatives and serves as a diagnostic indicator of TMS group presence [16] [17].
Additional fragmentation pathways include methyl radical loss from the molecular ion (m/z 231) and various rearrangement processes that generate diagnostic fragment ions [18] [19]. The base peak typically corresponds to the trimethylsilyl cation or related silicon-containing fragments [15] [17].
Table 3: Mass Spectrometric Fragmentation Data
Fragment Ion (m/z) | Assignment | Relative Intensity |
---|---|---|
246 | [M]+ | Molecular ion |
231 | [M-CH3]+ | Methyl loss |
73 | [Si(CH3)3]+ | TMS base peak |
89 | [HOSi(CH3)3]+ | TMS + OH |
147 | [M-99]+ | Loss of TMS + CO |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one. While specific crystallographic data for this exact compound were not identified in the literature search, related pyrido-oxazine structures provide insight into the expected molecular geometry and crystal packing arrangements.
The pyrido[2,3-b] [1] [2]oxazin-2(3H)-one core structure exhibits a fused bicyclic system with characteristic bond lengths and angles . The pyridine ring adopts a planar configuration, while the oxazine ring may exhibit slight puckering depending on substitution patterns and crystal packing forces [20] .
The trimethylsilyl ethynyl substituent introduces additional geometric considerations. The ethynyl group maintains linear geometry with characteristic C≡C bond lengths, while the trimethylsilyl group adopts tetrahedral geometry around the silicon center [22] [23]. The orientation of this substituent relative to the heterocyclic core influences both molecular conformation and intermolecular interactions .
Table 4: Expected Molecular Geometry Parameters
Structural Feature | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C≡C triple bond | 1.20-1.22 | 180 |
Si-C bonds | 1.87-1.90 | 109.5 |
Pyrido ring | 1.34-1.42 | 120 |
Oxazine ring | 1.32-1.48 | Variable |
The conformational analysis of the pyrido[2,3-b] [1] [2]oxazin-2(3H)-one fused ring system reveals important structural features that influence both chemical reactivity and biological activity. The fused bicyclic structure constrains conformational flexibility while maintaining specific geometric relationships between functional groups.
The pyridine ring maintains aromatic planarity, contributing to the overall molecular rigidity . The oxazine ring exhibits conformational flexibility, with the specific conformation influenced by substitution patterns and intermolecular interactions . The introduction of the trimethylsilyl ethynyl substituent at the 6-position creates additional steric considerations that affect molecular conformation.
Computational modeling studies of related pyrido-oxazine systems suggest that the fused ring system adopts a relatively planar conformation with minimal deviation from coplanarity [25] [26]. This planar arrangement facilitates π-π stacking interactions in the solid state, which are important for crystal packing and potentially for biological activity [26] [25].
Table 5: Conformational Analysis Parameters
Ring System | Planarity | Flexibility | Steric Effects |
---|---|---|---|
Pyridine ring | Planar | Rigid | Minimal |
Oxazine ring | Nearly planar | Limited | Moderate |
TMS-ethynyl | Linear | Rotational | Significant |
Overall system | Mostly planar | Constrained | Localized |
The conformational preferences of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b] [1] [2]oxazin-2(3H)-one are determined by a combination of electronic effects, steric interactions, and crystal packing forces. The trimethylsilyl group provides steric bulk that influences molecular orientation and intermolecular interactions, while the ethynyl linker maintains linear geometry that affects overall molecular shape [22].